Cas no 2248267-10-7 (1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylate)

1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylate
- 2248267-10-7
- EN300-6522126
-
- インチ: 1S/C20H24N2O6/c1-19(2,3)27-18(26)21-11-10-20(4,5)14(21)17(25)28-22-15(23)12-8-6-7-9-13(12)16(22)24/h6-9,14H,10-11H2,1-5H3
- InChIKey: ABQIFLTWTZMFMZ-UHFFFAOYSA-N
- SMILES: O(C(C1C(C)(C)CCN1C(=O)OC(C)(C)C)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- 精确分子量: 388.16343649g/mol
- 同位素质量: 388.16343649g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 28
- 回転可能化学結合数: 5
- 複雑さ: 671
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.2Ų
- XLogP3: 3.3
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6522126-5.0g |
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylate |
2248267-10-7 | 95.0% | 5.0g |
$3065.0 | 2025-03-14 | |
Enamine | EN300-6522126-0.05g |
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylate |
2248267-10-7 | 95.0% | 0.05g |
$888.0 | 2025-03-14 | |
Enamine | EN300-6522126-0.25g |
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylate |
2248267-10-7 | 95.0% | 0.25g |
$972.0 | 2025-03-14 | |
Enamine | EN300-6522126-2.5g |
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylate |
2248267-10-7 | 95.0% | 2.5g |
$2071.0 | 2025-03-14 | |
Enamine | EN300-6522126-0.5g |
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylate |
2248267-10-7 | 95.0% | 0.5g |
$1014.0 | 2025-03-14 | |
Enamine | EN300-6522126-1.0g |
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylate |
2248267-10-7 | 95.0% | 1.0g |
$1057.0 | 2025-03-14 | |
Enamine | EN300-6522126-10.0g |
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylate |
2248267-10-7 | 95.0% | 10.0g |
$4545.0 | 2025-03-14 | |
Enamine | EN300-6522126-0.1g |
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylate |
2248267-10-7 | 95.0% | 0.1g |
$930.0 | 2025-03-14 |
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylate 関連文献
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylateに関する追加情報
Introduction to 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylate (CAS No. 2248267-10-7)
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylate, identified by its CAS number 2248267-10-7, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a tert-butyl substituent, a dioxo group, and a dihydro-1H-isoindol moiety. The presence of these functional groups imparts unique chemical and biological properties, making it a promising candidate for further exploration in drug discovery and development.
The structural complexity of 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylate suggests potential applications in various biochemical pathways. Recent studies have highlighted the importance of isoindole derivatives in medicinal chemistry due to their ability to interact with biological targets in a highly specific manner. The dihydro-1H-isoindol core is particularly noteworthy, as it has been shown to exhibit inhibitory activity against certain enzymes and receptors involved in inflammation and cancer progression.
In the context of contemporary pharmaceutical research, the dioxo group within this compound plays a crucial role in modulating its reactivity and bioavailability. This functional moiety is often employed in the design of heterocyclic compounds to enhance their binding affinity to biological targets. The tert-butyl substituent further contributes to the steric environment of the molecule, influencing its pharmacokinetic properties such as solubility and metabolic stability. These structural features collectively make 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylate a compelling subject for further investigation.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy. By leveraging molecular modeling techniques, scientists have been able to identify potential binding interactions between 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-y)l] 3, 3-dimethylpyrrolidine -1, 2 -dicarboxylate and key therapeutic targets. These studies have revealed that the compound exhibits promising inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory diseases. Furthermore, preliminary experiments suggest that it may also interact with receptors involved in pain perception and neurotransmitter signaling.
The synthesis of 1 -tert -butyl -2 - (l , 3 -dioxo -23 -dihydro-l H -isoindol -22 y l ) -33 dimethylpyrrolidine-l , 22 dicarboxy late presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves careful manipulation of reaction conditions to ensure high yield and purity. Key steps include the formation of the isoindole core through cyclization reactions followed by functionalization with the dioxo group and tert-butyl substituent. Advances in green chemistry have also influenced the synthesis approach, with an emphasis on minimizing waste and improving atom economy.
From a medicinal chemistry perspective, l , ter t-bu t y l -23 -(l ,33 dioxo --23 dihydro-l H --isoind ol --22 y l ) --33 dimethylpy rrolidine-l ,22 dicarboxy late represents an intriguing scaffold for drug development. Its unique structural features offer opportunities to design derivatives with enhanced pharmacological properties. For instance, dioxo-containing analogs have shown promise in inhibiting proteases associated with viral replication, making them attractive candidates for antiviral therapies. Additionally, isoindole derivatives have been explored for their potential role in modulating immune responses, which could be beneficial in treating autoimmune disorders.
The pharmacokinetic profile of this compound is another area of active research. Studies have demonstrated that modifications to the molecular structure can significantly impact absorption distribution metabolism excretion (ADME) properties. For example, introducing polar functional groups can improve solubility while maintaining bioavailability. Conversely, bulky substituents like tert-butyl may enhance metabolic stability but could also affect oral bioavailability. These findings underscore the importance of optimizing drug candidates through rational design based on structural insights.
In conclusion, l , ter t-bu t y l --23 -(l ,33 diox o --23 dihydro-l H --isoind ol --22 y l ) --33 dimethylpy rrolidine-l ,22 dicarboxy late (CAS No .2248267--10--7) is a structurally complex yet promising compound with significant potential in pharmaceutical applications . Its unique combination of functional groups positions it as an excellent candidate for further exploration in drug discovery . As research continues, additional insights into its biological activity and pharmacokinetic properties will undoubtedly emerge , paving the way for novel therapeutic interventions .
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